4-Ethylpyridine-3-sulfonic acid
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Overview
Description
4-Ethylpyridine-3-sulfonic acid is an organic compound with the molecular formula C7H9NO3S It is a derivative of pyridine, where the sulfonic acid group is attached to the third position of the pyridine ring, and an ethyl group is attached to the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylpyridine-3-sulfonic acid can be synthesized through several methods. One common approach involves the diazotation of substituted 3-aminopyridines, followed by the substitution of the diazo group with a sulfonyl group. This method typically involves the following steps:
Diazotation: The 3-aminopyridine is treated with sodium nitrite and hydrochloric acid to form the diazonium chloride.
Substitution: The diazonium chloride is then reacted with sulfur dioxide in the presence of a catalyst such as copper sulfate to form the sulfonyl chloride.
Hydrolysis: The sulfonyl chloride is hydrolyzed to yield the sulfonic acid.
Industrial Production Methods: In industrial settings, the direct sulfonation of pyridines can be accomplished under harsh conditions using concentrated oleum at high temperatures (180-230°C) with mercury salts as catalysts . This method is suitable for the large-scale production of pyridine-3-sulfonic acids and their derivatives.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylpyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium nitrite and sulfur dioxide are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonyl chlorides, and other substituted pyridines .
Scientific Research Applications
4-Ethylpyridine-3-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Ethylpyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Ethylpyridine-3-sulfonic acid can be compared with other similar compounds, such as:
Pyridine-3-sulfonic acid: Lacks the ethyl group, making it less hydrophobic.
4-Methylpyridine-3-sulfonic acid: Contains a methyl group instead of an ethyl group, affecting its reactivity and solubility.
3-Aminopyridine-4-sulfonic acid: Contains an amino group, which can participate in different types of reactions.
Properties
CAS No. |
802259-86-5 |
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Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
4-ethylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C7H9NO3S/c1-2-6-3-4-8-5-7(6)12(9,10)11/h3-5H,2H2,1H3,(H,9,10,11) |
InChI Key |
JNVHTQRLZFICEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC=C1)S(=O)(=O)O |
Origin of Product |
United States |
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